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Compound of Interest

4'-Methylsulfanyl-biphenyl-4-
Compound Name:
carbaldehyde

Cat. No.: B1585779

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Methylsulfanyl-
biphenyl-4-carbaldehyde

For inquiries into advanced intermediates, this guide serves as a foundational document for
researchers, medicinal chemists, and professionals in drug development. It details the core

physicochemical properties, synthesis, and analytical characterization of 4'-Methylsulfanyl-
biphenyl-4-carbaldehyde.

Introduction

The biphenyl scaffold is a quintessential "privileged structure™ in medicinal chemistry, capable
of interacting with a diverse range of biological targets.[1] The strategic introduction of
functional groups onto this core structure allows for the fine-tuning of its steric, electronic, and
pharmacokinetic properties. 4'-Methylsulfanyl-biphenyl-4-carbaldehyde is one such
derivative, incorporating a versatile carbaldehyde group, a prime handle for subsequent
synthetic modifications, and a methylsulfanyl (thioether) moiety. The thioether is of particular
interest as it can be oxidized to the corresponding sulfoxide or sulfone, providing a powerful
tool to modulate polarity, solubility, and metabolic stability in drug discovery programs.

This technical guide provides a comprehensive overview of the known and predicted
physicochemical properties of this compound, outlines a robust synthetic protocol based on
established palladium-catalyzed cross-coupling reactions, and details the analytical
methodologies required for its unambiguous characterization.
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Section 1: Chemical Identity and Physicochemical
Properties

Precise identification and understanding of core physical properties are paramount for the
effective use of any chemical intermediate in a research and development setting.

Chemical Identifiers

Property Value Source

4'-(Methylsulfanyl)-[1,1'-

UPAC Name biphenyl]-4-carbaldehyde

CAS Number 221018-02-6 [2]
Molecular Formula C14H120S [2]
Molecular Weight 228.31 g/mol [2]

CS1=CC=C(C=C1)C2=CC=C(
C=C2)C=0

Canonical SMILES

InChl Key Not readily available

Physical and Chemical Properties

The experimental data for 4'-Methylsulfanyl-biphenyl-4-carbaldehyde is not extensively
published. The properties below are a combination of available data and expert predictions
based on structurally analogous compounds, such as 4-biphenylcarboxaldehyde and 4'-
methylbiphenyl-4-carboxaldehyde.
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Property

Value | Observation

Justification /| Source

Appearance

Predicted: White to off-white

crystalline solid or powder.

Based on analogs like 4-
biphenylcarboxaldehyde and
4'-methylbiphenyl-4-
carboxaldehyde.[3][4]

Melting Point

Not experimentally determined
in cited literature. For
comparison, 4-
biphenylcarboxaldehyde melts
at 57-59 °C.

[5]

Boiling Point

Not experimentally determined
in cited literature. For
comparison, 4-
biphenylcarboxaldehyde boils
at 184 °C/ 11 mmHg.

[5]

Solubility

Predicted to be soluble in
common organic solvents like
dichloromethane, chloroform,
ethyl acetate, and acetone;
sparingly soluble in alcohols;

and insoluble in water.

Based on the largely nonpolar
biphenyl structure and
solubility of related

compounds.

Section 2: Synthesis and Mechanistic Insights

The formation of the C-C bond between the two phenyl rings is the crucial step in synthesizing

biphenyl derivatives. The Suzuki-Miyaura cross-coupling reaction is the industry-standard

method due to its exceptional functional group tolerance, mild reaction conditions, and high

yields.[6][7]

Recommended Synthetic Approach: Suzuki-Miyaura

Coupling

This pathway involves the palladium-catalyzed reaction between an arylboronic acid (or its

ester) and an aryl halide. For the synthesis of the title compound, the most logical precursors
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are (4-formylphenyl)boronic acid and 4-bromothioanisole.
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General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory-
specific conditions and reagent purity.

e Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar
and reflux condenser, add (4-formylphenyl)boronic acid (1.2 equivalents), potassium
carbonate (K2COs, 3.0 equivalents), and the palladium catalyst (e.g.,
Tetrakis(triphenylphosphine)palladium(0), Pd(PPhs)4, 0.03 equivalents).

» Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15
minutes.

o Reagent Addition: Under a positive pressure of inert gas, add 4-bromothioanisole (1.0
equivalent) followed by the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).

o Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

e Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl
acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water
and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SOa),
filter, and concentrate the solvent under reduced pressure to yield the crude product.
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 Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a hexane/ethyl acetate gradient, to afford the pure 4'-Methylsulfanyl-biphenyl-4-
carbaldehyde.

Mechanistic Causality: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle, which efficiently

forms the biaryl bond while regenerating the active catalyst.[7]

Pd(0)Lz
(Active Catalyst)

Art-Ar2

Oxidative Addition Art-Pd(ll)L2-X (Product)

Ar2-B(OR)z
(Base)

Transmetalation Ari-Pd(I1)L2-Ar2

Reductive Elimination

Click to download full resolution via product page

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

o Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (4-bromothioanisole)

bond, forming a Pd(Il) intermediate.

o Transmetalation: The boronic acid, activated by the base, transfers its organic group (the 4-
formylphenyl moiety) to the palladium center, displacing the halide.
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e Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form
the final biphenyl product, regenerating the active Pd(0) catalyst which re-enters the cycle.

Section 3: Spectroscopic Characterization and
Analysis

Unambiguous structural confirmation and purity assessment are critical. A combination of NMR,
IR, and MS provides a self-validating system for characterization.

(Purified Produca

tructural Backbone unctional Groups olecular Weight

(NMR gﬁe(ggscopg GR Spectroscop)) (Mass Spectrometry)

»| Purity Analysis
(HPLC, GC-MS)

Confirmed Structure
& Purity >95%

Click to download full resolution via product page

A comprehensive analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Below are the
predicted chemical shifts (d) in ppm, referenced against TMS, for a CDCIs solution.

Predicted *H NMR Spectrum:
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e ~10.05 ppm (singlet, 1H): The aldehyde proton (-CHO), highly deshielded.[4][8]

e ~7.95 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde group.

e ~7.70 ppm (doublet, 2H): Aromatic protons meta to the aldehyde group.

e ~7.55 ppm (doublet, 2H): Aromatic protons ortho to the methylsulfanyl group.

e ~7.30 ppm (doublet, 2H): Aromatic protons meta to the methylsulfanyl group.

e ~2.50 ppm (singlet, 3H): The methyl protons of the methylsulfanyl group (-SCH?5).
Predicted 13C NMR Spectrum:

e ~192.0 ppm: Aldehyde carbonyl carbon.[4]

e ~147.0 - 135.0 ppm: Quaternary aromatic carbons and the aromatic carbon attached to the
sulfur.

e ~130.0 - 126.0 ppm: Aromatic C-H carbons.

e ~15.5 ppm: Methyl carbon of the methylsulfanyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Wavenumber (cm~12) Vibration Type Functional Group
~3050-3030 C-H Stretch Aromatic C-H
~2920 C-H Stretch Methyl (-CHs)
~2820, ~2720 C-H Stretch (Fermi doublet) Aldehyde (O=C-H)
~1705 C=0 Stretch Aldehyde Carbonyl
~1600, ~1480 C=C Stretch Aromatic Ring
~700-600 C-S Stretch Thioether (C-S)
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Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns.

e Molecular lon (M*): A prominent peak is expected at m/z = 228, corresponding to the
molecular weight of the compound.

o Key Fragments:
o m/z 199: Loss of the aldehyde group (-CHO).

o m/z 181: Loss of the methylsulfanyl group (-SCHs).

Section 4: Reactivity and Potential Applications

The true value of 4'-Methylsulfanyl-biphenyl-4-carbaldehyde lies in its potential as a
versatile building block.

o Aldehyde Moiety: The aldehyde is a gateway to numerous transformations, including:

o

Oxidation to the corresponding carboxylic acid.

[¢]

Reduction to a benzyl alcohol.

Reductive amination to form various amine derivatives.

[¢]

[e]

Wittig reactions for carbon chain extensions.

(¢]

Formation of Schiff bases by condensation with primary amines.

o Methylsulfanyl Moiety: The thioether group is not merely a placeholder. It can be selectively
oxidized to a sulfoxide (-SOCHS3) or a sulfone (-SO2CHs). This transformation is a common
strategy in medicinal chemistry to:

o Increase polarity and aqueous solubility.

o Introduce a hydrogen bond acceptor.
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o Modulate the electronic properties of the aromatic ring.
o Alter the metabolic profile of a potential drug candidate.

Given these features, this compound is an excellent starting material for the synthesis of novel
compounds in agrochemical research, materials science (e.g., for organic light-emitting
diodes), and particularly in the development of pharmaceuticals targeting a wide array of
diseases.[9][10]

Conclusion

4'-Methylsulfanyl-biphenyl-4-carbaldehyde is a high-value chemical intermediate
characterized by its privileged biphenyl core and dual functional handles. While detailed
experimental data is sparse, its properties can be reliably predicted from analogous structures.
Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura coupling
protocols. The analytical techniques outlined herein provide a clear path for its rigorous
characterization, ensuring its quality and suitability for advanced applications in chemical and
pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [physicochemical properties of 4'-Methylsulfanyl-
biphenyl-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585779#physicochemical-properties-of-4-
methylsulfanyl-biphenyl-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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